molecular formula C12H13NO5 B12127854 2-[(4-Carboxybutanoyl)amino]benzoic acid CAS No. 78648-36-9

2-[(4-Carboxybutanoyl)amino]benzoic acid

Cat. No.: B12127854
CAS No.: 78648-36-9
M. Wt: 251.23 g/mol
InChI Key: KDYBAVAICHZOBX-UHFFFAOYSA-N
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Description

2-[(4-Carboxybutanoyl)amino]benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Carboxybutanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Reaction Scheme: [ \text{4-Aminobenzoic acid} + \text{4-Carboxybutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Carboxybutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(4-Carboxybutanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Carboxybutanoyl)amino]benzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The carboxylic acid and amide groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

2-[(4-Carboxybutanoyl)amino]benzoic acid can be compared with other similar compounds such as:

    4-Aminobenzoic acid: Lacks the carboxybutanoyl group, making it less versatile in certain reactions.

    4-Carboxybutanoyl chloride: Used as a reagent in the synthesis of this compound.

    N-(4-Carboxyphenyl)butanamide: Similar structure but with different functional groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

78648-36-9

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-(4-carboxybutanoylamino)benzoic acid

InChI

InChI=1S/C12H13NO5/c14-10(6-3-7-11(15)16)13-9-5-2-1-4-8(9)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

KDYBAVAICHZOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O

Origin of Product

United States

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